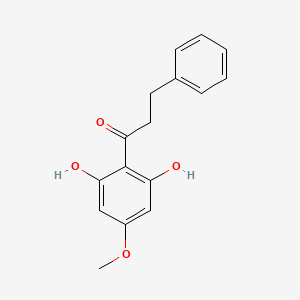

2',6'-Dihydroxy-4'-methoxydihydrochalcone

Description

Properties

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10,18-19H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMCODCJMHTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188734 | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35241-55-5 | |

| Record name | 2′,6′-Dihydroxy-4′-methoxydihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035241555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)-3-PHENYLPROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEW35E6HOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxy-4'-methoxydihydrochalcone is a naturally occurring dihydrochalcone, a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for their determination, and insights into its biological interactions. The document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential therapeutic applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem |

| Molecular Weight | 272.29 g/mol | PubChem |

| Melting Point | 172-175 °C | Echemi[1] |

| Physical Description | Solid | Human Metabolome Database |

| logP (calculated) | 3.3 | PubChem |

| pKa (strongest acidic, predicted) | 9.88 | FooDB[2] |

| Water Solubility (predicted) | 0.051 g/L | FooDB[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological properties are essential for reproducibility and validation of research findings.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Protocol:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point.

-

For this compound, an uncorrected melting point was recorded on an electrothermal melting point apparatus (Gallenkamp)[3].

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a standard protocol for its experimental determination.

Protocol:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The n-octanol and water layers are separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values. Spectrophotometric titration is a widely used method for pKa determination.

Protocol:

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

A small aliquot of the stock solution is added to each buffer solution.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

Changes in the absorbance at specific wavelengths corresponding to the ionized and non-ionized forms of the compound are plotted against the pH.

-

The pKa is determined from the midpoint of the resulting titration curve.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound have been evaluated by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]

Protocol:

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.

-

Treatment: The macrophages are pre-treated with varying concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and nitrite levels are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

A reduction in the levels of these inflammatory markers in the presence of the compound indicates its anti-inflammatory activity.

Mandatory Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved via the Claisen-Schmidt condensation, a classical method for the formation of chalcones and their derivatives. This is followed by a reduction of the chalcone to the corresponding dihydrochalcone.

Caption: Synthesis workflow for this compound.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS). This suggests an interruption of the canonical inflammatory signaling cascade.

Caption: Inhibition of LPS-induced inflammatory signaling.

Conclusion

This technical guide consolidates the available data on the physicochemical properties of this compound. The provided experimental protocols and visual diagrams of its synthesis and anti-inflammatory mechanism offer a robust starting point for further research and development. The favorable anti-inflammatory profile of this compound warrants deeper investigation into its therapeutic potential.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE | Biological Sciences - PJSIR [v2.pjsir.org]

- 3. v2.pjsir.org [v2.pjsir.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a flavonoid derivative with potential pharmacological applications. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes available information on related compounds and general principles of flavonoid solubility to provide a comprehensive resource for laboratory professionals.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents remains limited in publicly available literature. However, data for the structurally similar compound, 2',6'-Dihydroxy-4'-methoxychalcone, provides a valuable point of reference. It is important to note that the hydrogenation of the α,β-double bond to form the dihydrochalcone may slightly alter its polarity and, consequently, its solubility profile.

Table 1: Solubility of 2',6'-Dihydroxy-4'-methoxychalcone (Related Compound)

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[1] |

| Ethanol | ≥ 10 mg/mL[1] |

It is generally understood that dihydrochalcones exhibit low solubility in aqueous solutions[2][3]. The solubility of flavonoids, as a class, is influenced by factors such as the nature of the solvent, temperature, and pH[4]. For instance, the solubility of neohesperidin dihydrochalcone, another related compound, increases significantly at higher temperatures[4].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO), HPLC grade

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

Analyze the chromatograms to determine the peak area corresponding to this compound for each injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Factors Influencing Dihydrochalcone Solubility

The solubility of dihydrochalcones is a multifactorial property. The following diagram illustrates the key factors that can influence the solubility of these compounds.

Caption: Key factors that influence the solubility of dihydrochalcones.

References

Spectroscopic Profile of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential pharmacological activities. This document compiles available mass spectrometry and nuclear magnetic resonance data, outlines standard experimental protocols for spectroscopic analysis of flavonoids, and presents a logical workflow for such analyses.

Introduction

This compound (IUPAC name: 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one) is a flavonoid that has been isolated from various plant species, including Piper aduncum and Etlingera littoralis.[1][2] Its chemical structure (Figure 1) has been confirmed through crystallographic studies.[2] Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and further development in pharmaceutical and scientific research.

Figure 1: Chemical Structure of this compound

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The MS-MS fragmentation pattern provides valuable information about its structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | PubChem[3] |

| Molecular Weight | 272.29 g/mol | PubChem[3] |

| MS-MS Data (Negative Ion Mode) | ||

| Precursor m/z | 271.0989 | PubChem[2] |

| Fragment Ions (m/z) | Relative Abundance | |

| 152.013 | 100 | PubChem[2] |

| 238.0647 | 37.30 | PubChem[2] |

| 253.0882 | 30.48 | PubChem[2] |

| 124.0178 | 22.50 | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

While experimental ¹³C NMR data is not widely published, a predicted spectrum is available and provides expected chemical shifts for the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~205 |

| C-α | ~45 |

| C-β | ~30 |

| C-1' | ~105 |

| C-2', C-6' | ~163 |

| C-3', C-5' | ~93 |

| C-4' | ~165 |

| OCH₃ | ~55 |

| C-1'' | ~142 |

| C-2'', C-6'' | ~128 |

| C-3'', C-5'' | ~128 |

| C-4'' | ~126 |

Note: These are predicted values and may differ from experimental results.

Experimental ¹H NMR data for this compound is not available in the surveyed literature. A typical ¹H NMR spectrum for a dihydrochalcone would exhibit signals corresponding to the aromatic protons on both phenyl rings, the methylene protons of the propane bridge, the methoxy group protons, and the hydroxyl protons.

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available in the surveyed literature. An IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), aromatic (C-H and C=C), and ether (C-O) functional groups present in the molecule.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for flavonoid compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl proton signals.

-

Data Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

-

Acquire the ¹³C NMR spectrum on the same instrument. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is soluble in a volatile solvent, a thin film can be prepared by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for flavonoids as it is a soft ionization method that typically produces a prominent molecular ion peak.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Perform tandem mass spectrometry (MS-MS) by selecting the molecular ion as the precursor ion and inducing fragmentation. This provides structural information based on the resulting fragment ions.

-

-

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the elemental composition and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Further experimental work is required to obtain a complete set of empirical spectroscopic data, which will be invaluable for the scientific community engaged in natural product chemistry and drug discovery.

References

- 1. Selective Effect of 2′,6′-Dihydroxy-4′-Methoxychalcone Isolated from Piper aduncum on Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential pharmacological activities. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification and characterization in complex matrices, such as plant extracts and biological samples, which is a fundamental step in drug discovery and development.

Introduction

This compound belongs to the flavonoid family, a diverse group of plant secondary metabolites known for their broad range of biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation of these compounds. Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This guide outlines the characteristic fragmentation pathways of this compound observed in negative and positive ion modes.

Predicted Fragmentation Pattern

The fragmentation of this compound is primarily dictated by the cleavage of the bonds in the propane bridge connecting the two aromatic rings, as well as reactions involving the hydroxyl and methoxy functional groups.

Negative Ion Mode Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. The fragmentation is expected to proceed through several key pathways, including retro-cleavage reactions and neutral losses.

A plausible fragmentation pathway involves the cleavage of the C-C bonds of the dihydrochalcone backbone. A key fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, and the bond between the two methylene groups of the propane chain. This can result in the formation of characteristic fragment ions corresponding to the substituted A-ring and the B-ring with part of the propane bridge.

Positive Ion Mode Fragmentation

In positive ion mode, the protonated molecule [M+H]⁺ serves as the precursor ion. Fragmentation in this mode often involves the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The presence of hydroxyl groups facilitates the loss of water.

Quantitative Fragmentation Data

Based on available experimental data for this compound, the following fragment ions have been observed.[1]

| Precursor Ion (m/z) | Ionization Mode | Observed Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Structure |

| 271.0989 | Negative | 253.0882 | [M-H-H₂O]⁻ |

| 238.0647 | [M-H-H₂O-CH₃]⁻ | ||

| 152.0130 | [C₈H₈O₃]⁻ (A-ring fragment) | ||

| 124.0178 | [C₇H₄O₂]⁻ (Fragment from A-ring) | ||

| 273.1121 | Positive | - | Data not available |

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode.

Experimental Protocols

The following provides a representative, detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS).[2][3]

Sample Preparation

-

Extraction : For plant materials, an extraction with a suitable organic solvent such as methanol or ethanol is performed. The sample is typically sonicated or macerated to ensure efficient extraction of the target analyte.

-

Filtration and Concentration : The crude extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure to concentrate the sample.

-

Reconstitution : The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of methanol and water.

Liquid Chromatography

-

LC System : A UPLC system equipped with a binary solvent manager, sample manager, and column heater.

-

Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for the separation of phenolic compounds.

-

Mobile Phase : A gradient elution is typically employed using two solvents:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program : A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute compounds with increasing hydrophobicity.

-

Flow Rate : A flow rate of around 0.3-0.5 mL/min is common.

-

Column Temperature : The column is maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.

-

Injection Volume : A small injection volume (e.g., 1-5 µL) is used.

Mass Spectrometry

-

Mass Spectrometer : A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode : Data is acquired in both positive and negative ESI modes to obtain comprehensive fragmentation information.

-

MS Scan : A full scan MS is performed over a mass range of m/z 100-1000 to detect the precursor ions.

-

MS/MS Scan : For fragmentation analysis, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode is used. In DDA, the most intense ions from the full scan are selected for fragmentation.

-

Collision Energy : A ramped or fixed collision energy (e.g., 10-40 eV) is applied in the collision cell to induce fragmentation.

-

Capillary Voltage : Typically set between 2.5 and 3.5 kV.

-

Source Temperature : Maintained at around 120-150 °C.

-

Desolvation Gas Temperature and Flow : Typically set at 350-500 °C and 600-800 L/hr, respectively, using nitrogen gas.

Conclusion

This technical guide has detailed the mass spectrometry fragmentation pattern of this compound. The provided quantitative data, fragmentation pathway diagram, and experimental protocol serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for the identification and structural elucidation of this and related dihydrochalcones. The characteristic fragment ions, particularly those arising from cleavages of the propane bridge and losses of small neutral molecules, are key diagnostic features for the unambiguous identification of this compound in complex mixtures.

References

An In-depth Technical Guide to 2',6'-Dihydroxy-4'-methoxydihydrochalcone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) is a naturally occurring dihydrochalcone, a subclass of flavonoids, that has garnered significant interest within the scientific community. First documented in 1994, this compound has been isolated from a variety of plant species and has demonstrated a promising spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of DHMDC. It further delves into its known biological effects, including anti-inflammatory, neuroprotective, antiplasmodial, and antioxidant activities, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly the modulation of key signaling pathways, are elucidated and visualized to provide a deeper understanding of its therapeutic potential.

Discovery and History

This compound, a member of the dihydrochalcone class of flavonoids, was first documented in the scientific literature in 1994.[1] It is a natural product that has been identified in a diverse range of plant species.

Initial isolations and identifications of this compound have been reported from various botanical sources, including the inflorescences of Piper aduncum and the rhizomes of Boesenbergia rotunda and Etlingera littoralis.[2][3] Its presence has also been confirmed in Pityrogramma calomelanos and a wide array of other plants, highlighting its distribution in the plant kingdom.[4] The IUPAC name for this compound is 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one.[4]

Physicochemical Properties and Spectroscopic Data

DHMDC presents as a solid at room temperature with a melting point ranging from 174-175 °C.[4] It is characterized as a very hydrophobic molecule, being practically insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 272.29 g/mol | --INVALID-LINK-- |

| Melting Point | 174 - 175 °C | --INVALID-LINK-- |

| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | --INVALID-LINK-- |

| SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O | --INVALID-LINK-- |

| InChIKey | MDMCODCJMHTFIZ-UHFFFAOYSA-N | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H-NMR (CDCl₃) | δ 2.83 (t), 3.18 (t), 3.72 (s), 3.74 (s), 5.84 (d, J=2.5 Hz), 5.99 (d, J=2.5 Hz), 6.69 (d, J=8.3 Hz, 2H), 7.01 (d, J=8.5 Hz, 2H) | [5] |

| ¹³C-NMR | δ 55.5, 55.6 (methoxy carbons), 90.9, 93.6 (ring A methine carbons), 115.2 (2xCH), 129.4 (2xCH) (ring B methine carbons), 204.8 (carbonyl carbon) | [5] |

| Mass Spectrometry | ESI-MS/MS (Negative) m/z: 271.0989 [M-H]⁻, 238.0647, 253.0882, 152.013, 124.0178 | --INVALID-LINK-- |

| IR (neat) | 3420 cm⁻¹ (-OH), 1628 cm⁻¹ (C=O) | [6] |

| UV-Vis (CH₃OH) | λmax 339 and 225 nm | [6] |

Biological Activities and Therapeutic Potential

DHMDC exhibits a range of biological activities that suggest its potential as a therapeutic agent in several disease areas.

Anti-inflammatory Activity

DHMDC has demonstrated significant anti-inflammatory properties. In in-vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DHMDC was found to reduce the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitrite levels.[7][8][9] Furthermore, it has been shown to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils, which plays a crucial role in leukocyte migration to inflammatory sites.[8] The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways such as NF-κB.[10][11][12]

Neuroprotective Effects

The compound has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. Studies have indicated that DHMDC can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[13] By inhibiting AChE, DHMDC can increase acetylcholine levels in the brain, a key therapeutic strategy for managing Alzheimer's symptoms.[7][13][14][15] Flavonoids, in general, are known to interact with both the active and peripheral anionic sites of AChE.[7][13] Additionally, DHMDC has been observed to reduce oxidative stress in the brain, a contributing factor to neuronal damage in neurodegenerative conditions.[13]

Antiplasmodial Activity

DHMDC has been identified as a compound with antiplasmodial activity, suggesting its potential for the development of new antimalarial drugs.[4][7]

Antioxidant Properties

As a flavonoid, DHMDC possesses antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is considered a contributing factor to its various other biological effects.[4]

Table 3: Quantitative Data on the Biological Activities of this compound

| Biological Activity | Assay | Model | Result | Source |

| Antileishmanial | ED₅₀ | Leishmania amazonensis promastigotes | 0.5 µg/mL | [2] |

| Antileishmanial | ED₅₀ | Leishmania amazonensis amastigotes | 24 µg/mL | [2] |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with specific molecular targets and its modulation of key cellular signaling pathways.

Inhibition of Inflammatory Signaling Pathways

A primary mechanism of DHMDC's anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-1β. Chalcones have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of inflammatory mediators.[10][12][16]

Caption: Inhibition of the NF-κB Signaling Pathway by DHMDC.

Modulation of Acetylcholinesterase Activity

DHMDC's neuroprotective effects are, in part, due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve impulse. By inhibiting AChE, DHMDC increases the concentration and duration of action of acetylcholine, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic neurotransmission. Flavonoids can bind to both the catalytic active site and the peripheral anionic site of AChE, leading to its inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition by DHMDC.

Experimental Protocols

Isolation of this compound from Piper aduncum

The following protocol is based on the methodology described for the isolation of DHMDC from the inflorescences of Piper aduncum.[2]

1. Plant Material and Extraction:

-

Collect and dry the inflorescences of Piper aduncum.

-

Grind the dried plant material into a fine powder.

-

Perform successive extractions of the powdered material with dichloromethane at room temperature.

-

Evaporate the solvent from the extract under reduced pressure to obtain the crude dichloromethane extract.

2. Chromatographic Purification:

-

Subject the crude dichloromethane extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest.

3. Final Purification and Identification:

-

Further purify the combined fractions if necessary using techniques such as preparative TLC or recrystallization to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Experimental Workflow for the Isolation of DHMDC.

Synthesis of Dihydrochalcones (General Procedure)

A common method for the synthesis of chalcones, the precursors to dihydrochalcones, is the Claisen-Schmidt condensation. The resulting chalcone can then be reduced to the corresponding dihydrochalcone.

1. Claisen-Schmidt Condensation (Chalcone Synthesis):

-

Dissolve the appropriate acetophenone (in this case, 2,6-dihydroxy-4-methoxyacetophenone) and benzaldehyde in a suitable solvent (e.g., ethanol).

-

Add a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization.

2. Reduction to Dihydrochalcone:

-

Dissolve the purified chalcone in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst for hydrogenation (e.g., Palladium on carbon, Pd/C).

-

Subject the mixture to hydrogenation, either at atmospheric pressure or under a hydrogen atmosphere in a Parr hydrogenator, until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the crude dihydrochalcone.

-

Purify the product by column chromatography or recrystallization.

Future Perspectives and Conclusion

This compound has emerged as a natural compound with significant therapeutic potential, particularly in the areas of inflammation and neurodegenerative diseases. Its ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit enzymes like acetylcholinesterase, provides a strong rationale for its further investigation and development.

Future research should focus on several key areas. A more detailed elucidation of its molecular targets and the upstream signaling events that it modulates is crucial. Preclinical studies in animal models of inflammatory diseases and neurodegeneration are warranted to establish its in vivo efficacy and safety profile. Furthermore, optimization of its chemical structure through medicinal chemistry approaches could lead to the development of more potent and selective analogues with improved pharmacokinetic properties.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0055293) [np-mrd.org]

- 2. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mjs.um.edu.my [mjs.um.edu.my]

- 6. iomcworld.com [iomcworld.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoids as acetylcholinesterase inhibitors: Current therapeutic standing and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2',6'-Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with noted antiplasmodial and antileishmanial activities. The following sections detail the spectroscopic data, experimental protocols for its isolation and characterization, and logical workflows for its structural determination, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

This compound, with the systematic IUPAC name 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one, is a polyketide belonging to the flavonoid family.[1][2] Its molecular formula is C₁₆H₁₆O₄, and it has a molecular weight of 272.29 g/mol .[1] This compound has been isolated from various natural sources, including the inflorescences of Piper aduncum and the rhizomes of Etlingera littoralis.[3][4] Its structural confirmation is paramount for understanding its bioactivity and for potential synthetic derivatization in drug development programs.

Spectroscopic Data

The structural framework of this compound has been pieced together through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the backbone of the structural elucidation, offering detailed insights into the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectral data, acquired from isolates from Piper aduncum, are summarized below.[3]

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.26 | m | H-3, H-5 | |

| 7.19 | m | H-2, H-4, H-6 | |

| 5.93 | s | H-3', H-5' | |

| 3.79 | d | 8.5, 7.0 | H-α |

| 3.78 | s | 4'-OCH₃ | |

| 3.02 | t | 8.5, 7.0 | H-β |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃) [3]

| Chemical Shift (δ) (ppm) | Carbon Type (DEPT) | Assignment |

| 204.50 | C | C=O |

| 165.71 | C | C-2', C-6' |

| 162.50 | C | C-4' |

| 141.79 | C | C-1 |

| 129.40 | CH | C-3, C-5 |

| 128.56 | CH | C-2, C-6 |

| 126.10 | CH | C-4 |

| 104.95 | C | C-1' |

| 94.48 | CH | C-3', C-5' |

| 55.40 | CH₃ | 4'-OCH₃ |

| 45.80 | CH₂ | C-α |

| 30.80 | CH₂ | C-β |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak at m/z 272 [M]⁺ in the mass spectrum corresponds to the molecular formula C₁₆H₁₆O₄.[3]

Infrared (IR) Spectroscopy

IR spectroscopy indicates the presence of key functional groups. The IR spectrum of this compound shows characteristic absorption bands at 3265 cm⁻¹ for the hydroxyl (-OH) group and 1650 cm⁻¹ for the carbonyl (C=O) group.[3]

Experimental Protocols

The isolation and purification of this compound from natural sources are critical steps for its structural elucidation. The following protocols are based on methodologies reported in the literature.

Isolation from Piper aduncum[3]

-

Extraction: Air-dried leaves of Piper aduncum (1 kg) are macerated with 96% ethanol. The solvent is evaporated under reduced pressure to yield the crude ethanol extract.

-

Partitioning: The ethanol extract is partitioned between ethyl acetate and water (1:1). The ethyl acetate layer is collected and evaporated to dryness.

-

Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-ethyl acetate (from 10:1 to 1:1), followed by pure ethyl acetate and ethanol.

-

Purification: Fractions containing the target compound are further purified by column chromatography on silica gel using an n-hexane-ethyl acetate (5:1) eluent to yield pure this compound.

Isolation from Etlingera littoralis[4]

-

Extraction: Fresh rhizomes of E. littoralis (3.89 kg) are chopped and extracted with a 50% solution of dichloromethane in methanol for three days at room temperature. The extract is filtered and evaporated to dryness.

-

Partitioning: The crude extract is partitioned between water and dichloromethane. The dichloromethane extract is collected.

-

Quick Column Chromatography (QCC): A portion of the dichloromethane extract is subjected to QCC on silica gel with a gradient of ethyl acetate in hexane.

-

Purification and Crystallization: The fraction containing the compound of interest is washed with 20% dichloromethane in hexane. The resulting solid is further purified by column chromatography on silica gel with 70% dichloromethane in hexane. Yellow, block-shaped single crystals suitable for X-ray analysis can be obtained by slow evaporation from an ethyl acetate solution.[4]

Structural Elucidation Workflow

The logical process for determining the structure of this compound is outlined below. This workflow integrates the spectroscopic data to build the molecular structure piece by piece.

Caption: A flowchart illustrating the systematic approach to the structural elucidation of this compound.

Key Spectroscopic Correlations for Structure Confirmation

The following diagram illustrates the key correlations observed in 2D NMR experiments (specifically HMBC - Heteronuclear Multiple Bond Correlation) that are instrumental in confirming the connectivity of the molecular structure.

Caption: A diagram showing key long-range correlations from protons to carbons that confirm the molecular structure.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques in natural product chemistry. The combined application of NMR, MS, and IR spectroscopy, supported by crystallographic data, provides an unambiguous assignment of its molecular architecture. This detailed structural information is a critical foundation for further investigation into its biological activities and for the rational design of new therapeutic agents based on its chemical scaffold.

References

potential biological roles of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in plants

An In-depth Technical Guide to the Potential Biological Roles of 2',6'-Dihydroxy-4'-methoxydihydrochalcone in Plants

Abstract

This compound is a polyketide natural product belonging to the dihydrochalcone subclass of flavonoids.[1] These compounds are biosynthesized in plants through the phenylpropanoid pathway and are recognized for their significant contributions to plant physiology, defense, and interaction with the environment.[2] This technical guide provides a comprehensive overview of the , focusing on its potent antioxidant capabilities, presumed role in defense and allelopathy, and potential antimicrobial activities. This document synthesizes current knowledge, presents quantitative data where available, details relevant experimental methodologies, and uses pathway and workflow diagrams to illustrate complex processes for researchers, scientists, and drug development professionals.

Introduction

Dihydrochalcones are a specific class of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings. They are distinguished from their chalcone precursors by the absence of an α,β-double bond. This compound, found in plants such as Piper aduncum, Populus balsamifera, and Lindera umbellata, is of particular interest due to its specific substitution pattern, which confers significant bioactivity.[3][4] The physiological roles of phenolic compounds like dihydrochalcones in plants are frequently linked to defense mechanisms against biotic and abiotic stresses.[2] This guide explores the molecular basis for these roles and the experimental evidence supporting them.

Biosynthesis of Dihydrochalcones in Plants

Dihydrochalcones originate from the plant-specific phenylpropanoid pathway. Unlike most flavonoids that are synthesized from a p-coumaroyl-CoA precursor, dihydrochalcones follow a distinct branch that begins with the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA. Chalcone synthase (CHS) or a similar condensing enzyme then catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the foundational dihydrochalcone structure.[2] Subsequent enzymatic modifications, such as hydroxylation and methylation by O-methyltransferase (OMT), lead to the formation of specific derivatives like this compound.

References

- 1. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

Methodological & Application

Application Notes and Protocols for the Quantification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 2',6'-Dihydroxy-4'-methoxydihydrochalcone. While a specific, validated method for this particular analyte is not widely published, this guide synthesizes established methods for similar dihydrochalcones and flavonoids to provide robust starting points for method development and validation. The protocols are designed for use in research, quality control, and drug development settings.

Introduction to this compound and its Quantification

This compound is a dihydrochalcone compound found in various plant species, including Piper aduncum[1][2][3]. Like other chalcones and dihydrochalcones, it has garnered interest for its potential biological activities, including anti-inflammatory and antiplasmodial properties[2]. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research.

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV offers a cost-effective and reliable method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as a starting point for the quantification of this compound in plant extracts and other relatively simple matrices. It is based on validated methods for other dihydrochalcones like phloridzin and phloretin[4].

Experimental Protocol: HPLC-UV

a) Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 gram of dried and powdered plant material.

-

Add 20 mL of methanol.

-

Perform ultrasound-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples):

-

Reconstitute the dried extract in 2 mL of methanol-water (2:8, v/v).

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing with 5 mL of methanol followed by 5 mL of methanol-water (2:8, v/v)[5].

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the target analyte with 5 mL of methanol-water (7:3, v/v)[5].

-

Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.

-

-

Filtration:

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

b) Chromatographic Conditions

The following table outlines the recommended starting parameters for the HPLC-UV analysis.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 15% B5-25 min: 15% to 35% B25-30 min: 35% to 50% B30-35 min: 50% to 15% B (return to initial)35-40 min: 15% B (equilibration) |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Dihydrochalcones typically have a UV maximum around 280-290 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength. Start with detection at 280 nm.[4] |

Data Presentation: HPLC-UV Method Validation Parameters (Template)

For proper quantification, the developed method must be validated. The following table should be used to summarize the validation data.

| Validation Parameter | Acceptance Criteria | Experimental Result |

| Linearity (R²) | R² > 0.999[4] | |

| Range (µg/mL) | To be determined | |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | |

| Accuracy (% Recovery) | 80-120% | |

| Precision (% RSD) | Intraday < 2%, Interday < 3%[8] | |

| Specificity | Peak purity and no interference at the retention time of the analyte |

Visualization: HPLC-UV Workflow

Caption: Workflow for quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the recommended method. This protocol provides a starting point for developing a quantitative LC-MS/MS assay.

Experimental Protocol: LC-MS/MS

a) Sample Preparation (from Biological Fluids, e.g., Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

b) Chromatographic and Mass Spectrometric Conditions

The following table outlines the recommended starting parameters for the LC-MS/MS analysis.

| Parameter | Recommended Condition |

| Column | C18 UPLC/UHPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[9] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | A fast gradient is recommended. Example:0-0.5 min: 10% B0.5-3.0 min: 10% to 90% B3.0-3.5 min: 90% B3.5-3.6 min: 90% to 10% B3.6-5.0 min: 10% B (equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode. Phenolic compounds often ionize well in negative mode. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte: To be determined by infusing a standard solution. For C₁₆H₁₆O₄ (MW: 272.29), precursor ion [M-H]⁻ would be m/z 271.1. Product ions would need to be determined experimentally.Internal Standard (IS): A structurally similar compound not present in the sample. |

Data Presentation: LC-MS/MS Method Validation Parameters (Template)

Use the following table to summarize the validation data for the LC-MS/MS method, following regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Acceptance Criteria | Experimental Result |

| Linearity (R²) | R² > 0.99 | |

| Range (ng/mL) | To be determined | |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response; Accuracy ±20%, Precision <20% | |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | |

| Precision (% RSD) | Within-run and between-run < 15% (<20% at LLOQ)[10] | |

| Matrix Effect | To be assessed; typically within 85-115% | |

| Recovery (%) | Consistent, precise, and reproducible | |

| Stability | Freeze-thaw, short-term, long-term, post-preparative stability assessed |

Visualization: LC-MS/MS Signaling and Workflow

Caption: Workflow for LC-MS/MS analysis, from sample preparation to quantification.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of dietary dihydrochalcones in Indian crabapple (Malus sikkimensis) using validated high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of neohesperidin dihydrochalcone in foods]. | Sigma-Aldrich [sigmaaldrich.com]

- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',6'-Dihydroxy-4'-methoxydihydrochalcone is a dihydrochalcone, a class of natural compounds belonging to the flavonoid family.[1][2] These compounds are found in various plants and are known for their diverse biological activities, including anti-inflammatory and antiplasmodial properties.[3] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. This application note presents a detailed protocol for the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide use in the analysis of chalcones and related phenolic compounds.[4][5]

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, obtained from a water purification system)

-

Formic acid or Acetic acid (analytical grade) to improve peak shape and resolution.[6]

-

-

Software: Chromatographic data acquisition and processing software.

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B: Acetonitrile.

-

All mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Chromatographic Conditions

The following conditions are a recommended starting point for method development. Optimization may be required based on the specific column and HPLC system used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |

| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determine the UV absorption maximum (λmax) of this compound by scanning a standard solution from 200 to 400 nm. Based on literature for similar compounds, a starting wavelength of 280 nm is suggested.[6] Chalcones also exhibit strong absorbance between 340-390 nm.[7] |

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by injecting a blank (diluent), a placebo (if applicable), and the standard solution to check for interferences at the retention time of the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations over the desired range (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.[5]

-

Accuracy: The closeness of the test results to the true value. This is determined by spike-and-recovery experiments, where a known amount of the standard is added to a sample matrix at three different concentration levels (low, medium, and high). The recovery should typically be within 98-102%.[8]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day.

-

Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should be less than 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.1 |

| 10 | 151.8 |

| 25 | 379.5 |

| 50 | 758.9 |

| 100 | 1517.3 |

| Correlation Coefficient (r²) | >0.999 |

Table 2: Accuracy (Spike and Recovery)

| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) | RSD (%) |

| Low | 10 | 9.9 | 99.0 | <2 |

| Medium | 50 | 50.4 | 100.8 | <2 |

| High | 90 | 89.3 | 99.2 | <2 |

Table 3: Precision

| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 50 | <1.0% | <1.5% |

Visualizations

References

- 1. This compound | C16H16O4 | CID 169676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for this compound (NP0055293) [np-mrd.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. [Determination of neohesperidin dihydrochalcone and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dihydroxy-4'-methoxydihydrochalcone (DMC) is a natural dihydrochalcone compound that has demonstrated notable anti-inflammatory properties. These application notes provide a comprehensive guide to the in vitro assays used to characterize the anti-inflammatory effects of DMC. The protocols detailed below are primarily focused on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used model for studying inflammation. The primary mechanism of action for DMC's anti-inflammatory effects involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1][2]

Data Presentation

The anti-inflammatory activity of this compound (DMC) has been demonstrated through the significant reduction of key inflammatory markers. While specific IC50 values for DMC are not consistently reported across the literature, the available data indicates a dose-dependent inhibitory effect on pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound (DMC) in LPS-stimulated RAW 264.7 Macrophages

| Assay | Mediator | Effect of DMC Treatment | Reference |

| Griess Assay | Nitric Oxide (NO) | Significantly reduced | [3] |

| ELISA | Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced | [3] |

| ELISA | Interleukin-1beta (IL-1β) | Significantly reduced | [3] |

For a structurally related compound, 2',6'-dimethoxychalcone (2,6'-DMC), more specific quantitative data is available, which can serve as a valuable reference for the potential potency of dihydrochalcone derivatives.

Table 2: Inhibitory Effects of a Structurally Related Chalcone (2',6'-dimethoxychalcone) on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Macrophages

| Concentration of 2,6'-DMC | % Inhibition of iNOS Expression | % Inhibition of COX-2 Expression | Reference |

| 10 µM | 72.23% | 16.52% | [2] |

Mandatory Visualizations

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess assay, 24-well plates for ELISA, and 6-well plates or 100 mm dishes for Western blot) and allow them to adhere for 24 hours.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

-

Sodium Nitrite Standard: Prepare a series of dilutions (e.g., 0-100 µM) from a stock solution of sodium nitrite in culture medium to generate a standard curve.

-

-

Procedure:

-

After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add an equal volume of Griess Reagent A to each sample and standard well.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add an equal volume of Griess Reagent B to each well.

-

Incubate at room temperature for another 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the general steps for quantifying TNF-α and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Reagents and Materials:

-

Commercial ELISA kits for murine TNF-α and IL-1β (follow the manufacturer's instructions for specific reagents and buffers).

-

Cell culture supernatant collected after treatment.

-

-

Procedure (General Steps):

-